L-Glutamic acid, N-(m-nitrobenzoyl)-
Description
L-Glutamic acid, N-(m-nitrobenzoyl)- (NBGA) is a chemically modified derivative of L-glutamic acid, where the amino group of the glutamic acid backbone is acylated with m-nitrobenzoyl chloride. This modification introduces a nitro group at the meta position of the benzoyl ring (Figure 1). The synthesis involves reacting L-glutamic acid with m-nitrobenzoyl chloride under controlled conditions, followed by purification via recrystallization .
Structure
2D Structure
Properties
CAS No. |
5420-67-7 |
|---|---|
Molecular Formula |
C12H12N2O7 |
Molecular Weight |
296.23 g/mol |
IUPAC Name |
2-[(3-nitrobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C12H12N2O7/c15-10(16)5-4-9(12(18)19)13-11(17)7-2-1-3-8(6-7)14(20)21/h1-3,6,9H,4-5H2,(H,13,17)(H,15,16)(H,18,19) |
InChI Key |
OLOYABCTBQZHEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
N-(4-Aminobenzoyl)-L-Glutamic Acid
- Structure: Features a para-aminobenzoyl group instead of m-nitrobenzoyl.
- Synthesis : Derived from the reduction of p-nitrobenzoyl-L-glutamic acid using hydrogen over Raney nickel .
- Biological Role : Serves as a precursor for antifolate drugs (e.g., methotrexate analogs) due to its structural similarity to folic acid .
- Key Difference: The para-amino group enhances binding to dihydrofolate reductase (DHFR) compared to the meta-nitro group in NBGA, which lacks direct enzyme inhibition activity .
N-(4-Methylaminobenzoyl)-L-Glutamic Acid
- Structure: Contains a methylated amino group at the para position.
- Synthesis: Produced via reductive methylation of p-aminobenzoyl-L-glutamic acid using formaldehyde and hydrogen .
- Application : Used in antifolate drug development, where methylation improves metabolic stability .
N-(m-Aminobenzoyl)-L-Methionine
- Structure: Combines m-aminobenzoyl with L-methionine instead of L-glutamic acid.
- Activity: Demonstrated hepatoprotective effects against acetaminophen-induced liver injury in rats, attributed to the m-aminobenzoyl group’s role in folate pathways .
Functional Group Modifications
N-(4-Nitrobenzoyl)-L-Glutamic Acid
- Structure : Para-nitrobenzoyl substitution.
- Comparison : The para nitro group shows lower reactivity in biological systems compared to the meta isomer (NBGA), likely due to steric and electronic differences .
N-Acylated Derivatives with Pteridinyl Groups
Functional Comparison: Enzyme Inhibition and Therapeutic Potential
Physicochemical and Structural Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| NBGA | C₁₂H₁₂N₂O₇ | ~296.24* | m-nitrobenzoyl |
| N-(4-Aminobenzoyl)-L-glutamic acid | C₁₂H₁₄N₂O₅ | 278.25 | p-aminobenzoyl |
| Methotrexate intermediate | C₂₀H₂₂N₈O₅ | 454.44 | Pteridinyl-methylamino |
Calculated based on L-glutamic acid (147.13 g/mol ) + *m-nitrobenzoyl moiety.
Q & A
Q. What are the established synthetic routes for preparing N-(m-nitrobenzoyl)-L-glutamic acid (NBGA), and what methodological considerations are critical for yield optimization?
N-(m-nitrobenzoyl)-L-glutamic acid is synthesized via acylation of L-glutamic acid with m-nitrobenzoyl chloride. Key steps include:
- Reagent Ratios : Use a 1:1 molar ratio of L-glutamic acid to m-nitrobenzoyl chloride in anhydrous conditions to minimize hydrolysis of the acyl chloride.
- Activation : Employ coupling agents like dicyclohexylcarbodiimide (DCCI) to facilitate ester bond formation during immobilization on supports like gellan .
- Purification : Crystallization from ethanol-water mixtures (1:3 v/v) removes unreacted starting materials. Yield typically ranges from 70–85% under optimized conditions .
Q. Which analytical techniques are most reliable for quantifying N-(m-nitrobenzoyl)-L-glutamic acid in complex matrices?
- HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm) is validated for related nitrobenzoyl derivatives. Use a C18 column (150 × 4.6 mm, 5 µm), mobile phase of 0.1% trifluoroacetic acid (TFA) in water:acetonitrile (85:15), and flow rate of 1 mL/min. Linearity (R² > 0.999) is achieved in the 0.1–50 µg/mL range .
- Enzymatic Assays : L-Glutamic acid-specific enzymatic UV tests (e.g., glutamate dehydrogenase) can be adapted by hydrolyzing the nitrobenzoyl group under alkaline conditions (pH 10, 60°C for 2 hours) prior to analysis .
Q. How is structural confirmation of N-(m-nitrobenzoyl)-L-glutamic acid performed?
- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 8.5–8.7 ppm (aromatic protons), δ 4.3 ppm (α-H of glutamic acid), and δ 2.1–2.4 ppm (β/γ-CH₂ of glutamic acid).
- FT-IR : Key bands include 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide I), and 1520 cm⁻¹ (nitro group) .
Advanced Research Questions
Q. How can experimental design methodologies optimize the immobilization of NBGA on polymeric supports for controlled drug delivery?
A central composite design (CCD) is effective for optimizing parameters:
- Variables : Active principle/support ratio (0.5–2.0 w/w), DCCI/active principle ratio (1:1–3:1), and reaction time (12–48 hours).
- Response Surface : The regression equation (where ) identifies maximum coupling efficiency at , , hours .
- Validation : Confirm using alkaline hydrolysis (0.1 M NaOH, 37°C) to measure drug release kinetics, ensuring <5% burst release in 24 hours .
Q. How can contradictory results in NBGA bioactivity assays be systematically analyzed?
- Source Identification : Compare in vitro vs. in vivo models. For example, in vitro cytotoxicity may not correlate with in vivo hepatoprotection due to metabolic activation (e.g., nitro group reduction to amine derivatives, as seen in N-(m-aminobenzoyl)-L-methionine) .
- Method Harmonization : Standardize assay conditions (e.g., cell lines, animal strains) and validate impurity profiles (e.g., residual DCCI) using LC-MS .
Q. What strategies are recommended for evaluating NBGA’s pharmacological potential in disease models?
- Liver Injury Models : Administer NBGA derivatives (e.g., 50 mg/kg/day) to rats with acetaminophen-induced hepatotoxicity. Assess biomarkers (ALT, AST) and histopathology for necroinflammation reduction .
- Mechanistic Studies : Use C/N-labeled NBGA to track metabolic incorporation via NMR or mass spectrometry .
Q. How can stability challenges in NBGA formulations be addressed during preclinical development?
- Degradation Pathways : Hydrolysis of the ester bond (t₁/₂ = 14 days at pH 7.4, 25°C) is the primary route. Stabilize via lyophilization with trehalose (1:1 w/w) or encapsulation in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) .
- Forced Degradation Studies : Expose NBGA to oxidative (3% H₂O₂), thermal (40°C), and photolytic (ICH Q1B) conditions, monitoring degradation with UPLC-PDA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
